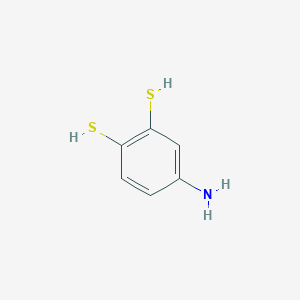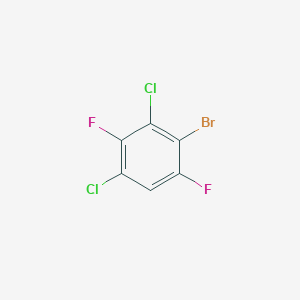
1-Bromo-2,5-difluoro-4,6-dichlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2,5-difluoro-4,6-dichlorobenzene is an aromatic compound characterized by the presence of bromine, fluorine, and chlorine substituents on a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2,5-difluoro-4,6-dichlorobenzene typically involves halogenation reactions. One common method is the bromination of 2,5-difluoro-4,6-dichlorobenzene using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-2,5-difluoro-4,6-dichlorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Electrophilic Aromatic Substitution: The compound can participate in reactions such as nitration, sulfonation, and Friedel-Crafts acylation, where the aromatic ring is attacked by electrophiles.
Reduction: The bromine and chlorine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and acyl chlorides with aluminum chloride for Friedel-Crafts acylation.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Products include substituted amines or thiols.
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, or acyl derivatives.
Reduction: Products include the corresponding dehalogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2,5-difluoro-4,6-dichlorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials such as liquid crystals and polymers with specific electronic properties.
Medicinal Chemistry: It is investigated for its potential biological activities and as a precursor for drug development.
Environmental Chemistry: The compound is studied for its behavior and transformation in the environment, particularly in the context of halogenated organic pollutants.
Wirkmechanismus
The mechanism of action of 1-Bromo-2,5-difluoro-4,6-dichlorobenzene in chemical reactions involves the interaction of its halogen substituents with various reagents. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the benzene ring. In electrophilic aromatic substitution, the electron-withdrawing effects of the fluorine and chlorine atoms influence the reactivity of the aromatic ring, directing electrophiles to specific positions.
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-2,4-difluorobenzene
- 1-Bromo-2,4-dichlorobenzene
- 1,4-Dibromo-2,5-difluorobenzene
Comparison: 1-Bromo-2,5-difluoro-4,6-dichlorobenzene is unique due to the specific arrangement of its halogen substituents, which imparts distinct chemical properties Compared to 1-Bromo-2,4-difluorobenzene, the presence of additional chlorine atoms in this compound can lead to different reactivity patterns and applications
Eigenschaften
Molekularformel |
C6HBrCl2F2 |
|---|---|
Molekulargewicht |
261.88 g/mol |
IUPAC-Name |
4-bromo-1,3-dichloro-2,5-difluorobenzene |
InChI |
InChI=1S/C6HBrCl2F2/c7-4-3(10)1-2(8)6(11)5(4)9/h1H |
InChI-Schlüssel |
SKZKFZSXBBNZBD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1Cl)F)Cl)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


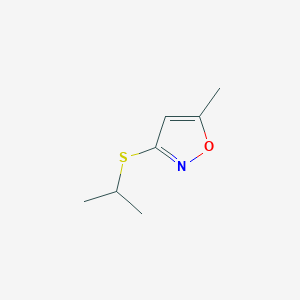
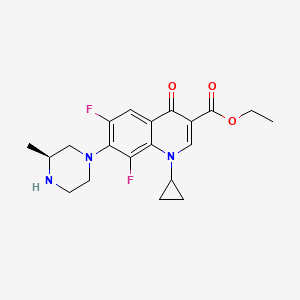
![2-Aminobenzo[d]oxazole-7-sulfonamide](/img/structure/B12867466.png)
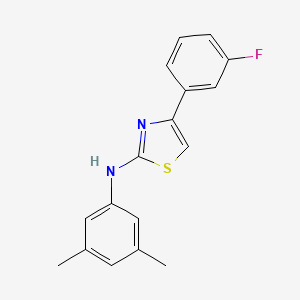
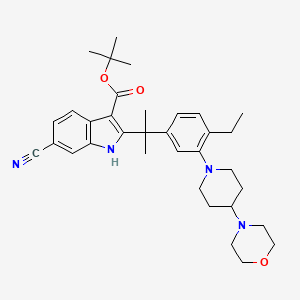
![2-(Bromomethyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B12867479.png)
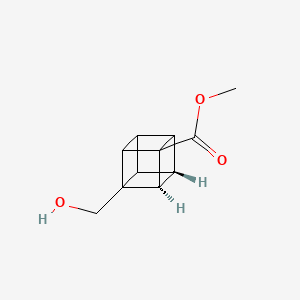
![2-Bromo-4-methylbenzo[d]oxazole](/img/structure/B12867501.png)
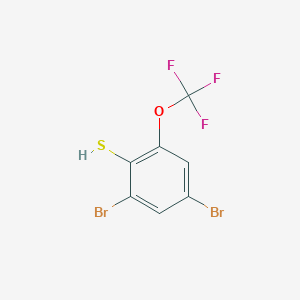
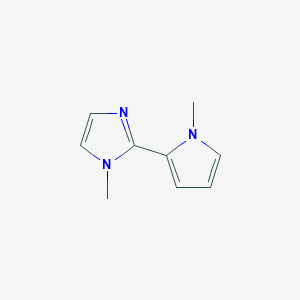
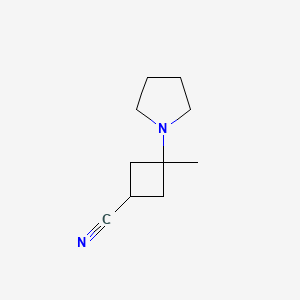
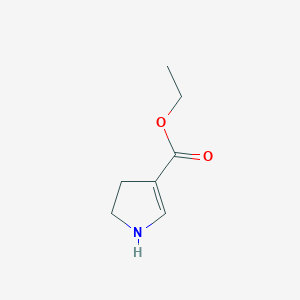
![3-Iodo-1,6-dihydropyrrolo[2,3-c]pyridin-7-one](/img/structure/B12867546.png)
